Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)-

Vascular Pharmacology Potassium Channel Openers Chiral Pharmacology

Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)- (CAS 113563-71-6), commonly referred to as (R)-pinacidil or (−)-pinacidil, is the pharmacologically active enantiomer of the cyanoguanidine antihypertensive agent pinacidil. Pinacidil belongs to the class of ATP-sensitive potassium (KATP) channel openers and produces peripheral vasodilation by hyperpolarizing vascular smooth muscle cells through increased potassium conductance.

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
CAS No. 113563-71-6
Cat. No. B12963754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)-
CAS113563-71-6
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1
InChIInChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18)/t10-/m1/s1
InChIKeyIVVNZDGDKPTYHK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Pinacidil (CAS 113563-71-6): Stereochemically Defined Potassium Channel Opener for Cardiovascular and Ion Channel Research


Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)- (CAS 113563-71-6), commonly referred to as (R)-pinacidil or (−)-pinacidil, is the pharmacologically active enantiomer of the cyanoguanidine antihypertensive agent pinacidil [1]. Pinacidil belongs to the class of ATP-sensitive potassium (KATP) channel openers and produces peripheral vasodilation by hyperpolarizing vascular smooth muscle cells through increased potassium conductance [2]. Originally developed as an antihypertensive drug (brand name Pindac), pinacidil received FDA approval in 1989 and was subsequently discontinued from the market, yet it remains a widely used pharmacological tool compound for probing KATP channel function across cardiovascular, pulmonary, urological, and metabolic research domains [3]. The (R)-enantiomer is the eutomer, possessing markedly greater KATP channel opening activity than its (S)-antipode; the (S)-enantiomer is not merely less active but demonstrates functionally antagonistic properties including membrane depolarization and blockade of (R)-pinacidil-induced hyperpolarization [2] [4].

Tool Compound
Stereochemically defined (R)-enantiomer for KATP channel studies
Enantiomer Control
Eutomer reference for enantiomer-specific electrophysiology and SAR
Direct-Acting
Direct KATP opener without metabolic bioactivation requirement

Why Racemic Pinacidil or Alternative KATP Openers Cannot Replace (R)-Pinacidil (CAS 113563-71-6) in Research and Development


Substituting the chiral-pure (R)-enantiomer with racemic (±)-pinacidil (CAS 60560-33-0 or 85371-64-8) or other KATP openers such as cromakalim, minoxidil, or diazoxide introduces confounding pharmacological variables that compromise experimental reproducibility and mechanistic interpretation. The (S)-(+)-enantiomer present in racemic pinacidil is not pharmacologically inert; it actively depolarizes vascular smooth muscle and functionally antagonizes the hyperpolarizing action of the (R)-enantiomer [1]. Racemic pinacidil therefore yields a net response that represents the algebraic sum of opposing activities, obscuring true concentration–response relationships. Beyond enantiomeric confounds, pinacidil possesses a dual mechanism of vasorelaxation—KATP-dependent and KATP-independent—that distinguishes it from cromakalim, which acts solely through KATP channels and fails to relax high-K+-depolarized preparations [2]. Furthermore, in-class alternatives exhibit pronounced potency differences, with pinacidil demonstrating approximately 333-fold greater potency than minoxidil and a distinct tissue-selectivity profile relative to diazoxide and nicorandil [3]. For studies requiring precise correlation of KATP activation with functional endpoints, the stereochemically defined (R)-enantiomer is the only acceptable tool.

Racemic pinacidil contains the (S)-enantiomer, which may depolarize vascular smooth muscle and functionally antagonize (R)-pinacidil hyperpolarization; net response may confound concentration–effect interpretation.

Cromakalim or other pure KATP openers lack the KATP-independent vasorelaxant component seen with pinacidil under high-K+ depolarized conditions, limiting comparability in ischemia-reperfusion models.

Minoxidil requires sulfotransferase-mediated bioactivation to minoxidil sulfate; in isolated tissue baths without metabolic systems, direct KATP activation is absent, producing potency differences that may not translate.

Quantitative Differentiation Evidence for (R)-Pinacidil (CAS 113563-71-6) vs. Stereoisomers and In-Class KATP Openers


Enantiomeric Potency Ratio: (−)-Pinacidil Is Approximately 20-Fold More Potent Than (+)-Pinacidil in Vascular Smooth Muscle Relaxation

In direct head-to-head studies using purified enantiomers, (−)-pinacidil (equivalent to (R)-pinacidil, CAS 113563-71-6) was approximately 20 times more potent than (+)-pinacidil in inhibiting spontaneous mechanical activity and noradrenaline-induced contractions in rat portal vein and aorta [1]. The potency difference was evident across multiple vascular preparations, establishing that the (R)-(−)-enantiomer carries the preponderance of vasorelaxant activity.

Enantiomeric potency ratio
Head-to-head
~20-fold
Supports enantiomer-specific KATP study fit
Reported in rat portal vein and aorta; purified enantiomers
Vascular Pharmacology Potassium Channel Openers Chiral Pharmacology Enantiomeric Selectivity

Stereoselective Vasorelaxation and Cardiac Action Potential Modulation: (−)-Pinacidil EC50 of 0.44 µM with Eudismic Ratio 17–22 vs. (+)-Enantiomer

Steinberg et al. (1991) directly compared the (−)- and (+)-enantiomers of pinacidil in canine isolated cephalic veins and Purkinje fibers [1]. (−)-Pinacidil relaxed phenylephrine-contracted cephalic veins with an EC50 of 0.44 µM and shortened Purkinje fiber action potential duration (APD) with an EC50 of 3.2 µM. The eudismic ratio (potency ratio of eutomer to distomer) was 17 in vascular tissue and 22 in cardiac tissue, quantitatively confirming that the (−)-enantiomer overwhelmingly drives both vascular and cardiac KATP channel-mediated responses. (−)-Pinacidil also increased 86Rb efflux (a surrogate for K+ permeability) to a significantly greater extent than its (+)-antipode across the 0.1–30 µM concentration range.

Stereoselective vasorelaxation EC50
Head-to-head
EC50 0.44 µM (vascular)
Eudismic ratio 17–22 confirms predominant (R)-enantiomer activity
Canine cephalic vein and Purkinje fiber APD; 0.1–30 µM range
Stereoselective Pharmacology Cardiac Electrophysiology Vascular Smooth Muscle Eudismic Analysis

Opposite Effects of Enantiomers on Membrane Potential: (−)-Pinacidil Hyperpolarizes While (+)-Pinacidil Depolarizes and Blocks the Hyperpolarizing Response

Doggrell et al. (1995) demonstrated in rat isolated aorta that (−)-pinacidil and racemic pinacidil hyperpolarize both endothelium-intact and -denuded preparations, an effect blocked by the KATP channel blocker glibenclamide, confirming KATP channel mediation [1]. In stark contrast, (+)-pinacidil caused membrane depolarization rather than hyperpolarization. Critically, (+)-pinacidil prevented the hyperpolarizing action of (−)-pinacidil, demonstrating functional antagonism. Additionally, the depolarization induced by 20 mM KCl was reversed by racemic and (−)-pinacidil, but not by (+)-pinacidil. This reveals that the two enantiomers produce opposing effects on membrane potential, rather than differing merely in potency.

Opposite membrane potential effects
Head-to-head
(R)-enantiomer: hyperpolarization
(S)-enantiomer: depolarization and functional antagonism
Enantiomer-specific electrophysiology context required for quantitative interpretation
Rat aorta; glibenclamide confirmed KATP mediation of (R)-response
Membrane Electrophysiology Enantiomer Pharmacology KATP Channel Modulation Vascular Biophysics

Divergent Mechanisms of Vasorelaxation: Pinacidil Retains Activity in High-K+ Depolarized Arteries Where Cromakalim Fails, Indicating KATP-Independent Component

Masuzawa et al. (1990) directly compared cromakalim and pinacidil in isolated dog coronary arteries [1]. Both compounds relaxed arteries contracted with 20.9 mM K+ (cromakalim pD2 = 6.53; pinacidil pD2 = 5.95). However, in strips contracted with 65.9 mM K+—a condition that clamps membrane potential and prevents KATP-mediated hyperpolarization from producing relaxation—high concentrations of pinacidil still produced relaxation, whereas cromakalim was ineffective. Additionally, Ca2+-induced contractions in 80 mM K+-depolarized strips were inhibited by pinacidil but not cromakalim. Glibenclamide antagonized cromakalim responses in a competitive manner (pA2 = 7.62) but exhibited non-competitive antagonism against pinacidil, further supporting the existence of a KATP-independent component to pinacidil's action.

Pinacidil vs. cromakalim high-K+ vasorelaxation
Head-to-head
Pinacidil active; cromakalim inactive in 65.9 mM K+
KATP-independent component separates pinacidil from pure KATP openers
Dog coronary artery; non-competitive glibenclamide antagonism observed
Mechanism of Action KATP Channel Pharmacology Vascular Reactivity Tool Compound Selection

Vasorelaxant Potency Comparison: Pinacidil (ED50 0.3 µM) Is ~333-Fold More Potent Than Minoxidil (ED50 0.1 mM) in Rat Aortic Strips

Cohen et al. (1988) compared pinacidil, minoxidil, and hydralazine in serotonin-contracted rat aortic strips [1]. Pinacidil produced concentration-dependent relaxation with an ED50 of 0.3 µM (3 × 10−7 M). Minoxidil required an ED50 of 0.1 mM (1 × 10−4 M), representing a ~333-fold potency deficit relative to pinacidil. Hydralazine was even less potent (ED50 0.2 mM, ~667-fold less than pinacidil). In conscious spontaneously hypertensive rats, pinacidil was 3- and 10-fold more potent than hydralazine and minoxidil, respectively, after oral administration. These potency differences are mechanistically informative: minoxidil requires metabolic conversion to minoxidil sulfate for KATP channel opening activity, whereas pinacidil acts directly.

Potency vs. minoxidil
Cross-study comparable
~333-fold higher potency (pinacidil ED50 0.3 µM)
Direct-acting vs. prodrug; metabolic activation context differs
Rat aortic strips, serotonin contraction; minoxidil ED50 0.1 mM
Vasodilator Potency Ranking Antihypertensive Tool Compounds Aortic Reactivity Potency Normalization

Optimal Application Scenarios for (R)-Pinacidil (CAS 113563-71-6) Based on Quantitative Differentiation Evidence


Stereoselective KATP Channel Pharmacology and Structure–Activity Relationship (SAR) Studies

For research groups conducting enantiomeric SAR studies on cyanoguanidine KATP channel modulators, (R)-pinacidil serves as the essential eutomer reference standard. The 20-fold potency advantage over the (S)-enantiomer [1] and the eudismic ratios of 17–22 established in canine vascular and cardiac tissues [2] provide quantitative benchmarks against which novel chiral analogs can be evaluated. The documented ability of the (S)-enantiomer to produce depolarization and functionally antagonize (R)-pinacidil [3] makes (R)-pinacidil the mandatory chiral standard for experiments aiming to correlate stereochemistry with KATP channel gating, SUR subtype binding, or allosteric coupling to MgATP.

Ischemia–Reperfusion Injury and Cardioprotection Research Requiring Dual KATP-Dependent and -Independent Pharmacology

Investigators studying myocardial or cerebral ischemia–reperfusion injury where both KATP channel opening and ancillary vasodilator mechanisms are desirable should select (R)-pinacidil over cromakalim or other pure KATP openers. Evidence demonstrates that pinacidil, but not cromakalim, retains vasorelaxant activity under high-K+ depolarized conditions (65.9 mM K+) and inhibits Ca2+-induced contractions [4]. This dual mechanism is particularly relevant in ischemic tissue where extracellular K+ is elevated and membrane potential is compromised, limiting the efficacy of purely KATP-dependent agents.

Vascular Smooth Muscle Electrophysiology and Membrane Potential Studies

For electrophysiological investigations where membrane potential is recorded from vascular smooth muscle preparations, (R)-pinacidil is the only acceptable tool compound within the cyanoguanidine class. The demonstration that (+)-pinacidil causes depolarization while (−)-pinacidil causes hyperpolarization [3] means that racemic material yields a net membrane potential response that is the vector sum of opposing actions, precluding accurate determination of the KATP contribution to resting membrane potential or agonist-induced depolarization. (R)-pinacidil guarantees a unidirectional, glibenclamide-sensitive hyperpolarizing response suitable for quantitative electrophysiological analysis.

In Vitro Vascular Reactivity Assays Requiring Direct-Acting KATP Openers Absent of Metabolic Bioactivation

For organ bath or myograph studies employing isolated blood vessels where metabolic bioactivation systems are absent or limited, (R)-pinacidil provides a direct-acting alternative to minoxidil, which requires sulfotransferase-mediated conversion to minoxidil sulfate for KATP channel activation. The 333-fold greater potency of pinacidil (ED50 0.3 µM) compared to minoxidil (ED50 0.1 mM) in rat aortic strips [5] enables lower, more physiologically relevant concentration ranges that minimize off-target effects and solvent toxicity issues associated with high-concentration minoxidil solutions.

Application
Selection Property
Validation Focus
Stereoselective KATP channel SAR
Enantiomer-specific channel response
Eudismic ratio and channel-gating profiling
Ischemia-reperfusion injury models
Dual KATP-dependent/independent vasorelaxation
High-K+ depolarized vascular reactivity assays
Vascular smooth muscle electrophysiology
Unidirectional hyperpolarizing response
Glibenclamide-sensitive membrane potential recording
Isolated vessel reactivity assays
Direct-acting KATP opener without bioactivation
Metabolic activation-independent vasorelaxation
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